Murrayazoline

Anticancer Drug Discovery Colon Cancer Carbazole Alkaloids

Murrayazoline (also known as mahanimbidine, curryangin; CAS 25488-37-3) is a hexacyclic carbazole alkaloid primarily isolated from Murraya koenigii (curry leaf tree) and Murraya euchrestifolia. It is a member of the pyranocarbazole alkaloid class, characterized by a fused N-substituted carbazole, dihydropyran, and cyclohexane ring system.

Molecular Formula C23H25NO
Molecular Weight 331.4 g/mol
Cat. No. B1257835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMurrayazoline
Synonymscurryangin
mahanimbidine
murrayazoline
Molecular FormulaC23H25NO
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C3C4=C1OC5(CCC(C4C5)C(N3C6=CC=CC=C62)(C)C)C
InChIInChI=1S/C23H25NO/c1-13-11-15-14-7-5-6-8-18(14)24-20(15)19-16-12-23(4,25-21(13)19)10-9-17(16)22(24,2)3/h5-8,11,16-17H,9-10,12H2,1-4H3/t16-,17+,23-/m0/s1
InChIKeyYPSWCORASQDCJM-MFEFFIJZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Murrayazoline: Procurement Guide for This Hexacyclic Carbazole Alkaloid from Murraya Species


Murrayazoline (also known as mahanimbidine, curryangin; CAS 25488-37-3) is a hexacyclic carbazole alkaloid primarily isolated from Murraya koenigii (curry leaf tree) and Murraya euchrestifolia [1]. It is a member of the pyranocarbazole alkaloid class, characterized by a fused N-substituted carbazole, dihydropyran, and cyclohexane ring system [2]. Its molecular formula is C23H25NO with a molecular weight of 331.45 g/mol [3]. Research has primarily focused on its anticancer and antiplatelet aggregation activities [4].

Murrayazoline vs. In-Class Carbazole Alkaloids: Why Generic Substitution is Not Feasible


While Murraya species yield numerous structurally related carbazole alkaloids (e.g., mahanimbine, mahanine, girinimbine), direct substitution is not scientifically justified due to significant divergence in biological potency, selectivity, and molecular mechanisms. Murrayazoline possesses a unique hexacyclic architecture resulting from a distinct biosynthetic cyclization pathway [1], which directly impacts its target engagement. More critically, as detailed below, head-to-head in vitro studies demonstrate that murrayazoline exhibits markedly different IC50 values and selectivity profiles compared to its closest structural analogs, O-methylmurrayamine A [2]. The specific mTOR/AKT pathway modulation and cancer-selective cytotoxicity observed for murrayazoline are not uniform across all carbazole alkaloids [2], underscoring the necessity of compound-specific verification for any research or procurement decision.

Murrayazoline: Quantitative Differentiation Evidence for Scientific Selection


Superior Anticancer Potency in DLD-1 Colon Cancer Cells: Murrayazoline vs. O-Methylmurrayamine A

In a direct comparative study of pyranocarbazole alkaloids isolated from Murraya koenigii leaves, murrayazoline demonstrated significantly higher anticancer potency against DLD-1 colon cancer cells compared to the structurally related alkaloid O-methylmurrayamine A. The IC50 value for murrayazoline was 5.7 μM, whereas O-methylmurrayamine A exhibited an IC50 of 17.9 μM, representing a 3.1-fold difference in potency [1]. This indicates that minor structural modifications within the carbazole class can lead to substantial differences in biological activity.

Anticancer Drug Discovery Colon Cancer Carbazole Alkaloids

Selective Cytotoxicity: Murrayazoline Sparing Non-Cancer Cells at Active Concentrations

A key differentiator for murrayazoline is its cancer-selective cytotoxicity profile. At the active concentration of 5.7 μM (its IC50 in DLD-1 cells), murrayazoline exhibited no significant non-specific cytotoxicity against the non-cancer cell lines HEK-293 (human embryonic kidney) and HaCaT (human keratinocyte) [1]. This contrasts with many conventional chemotherapeutic agents that lack this level of selectivity, often causing significant collateral damage to healthy tissues. The study explicitly notes this lack of non-specific cytotoxicity as a defining characteristic [1].

Cancer Selectivity Toxicity Profiling Drug Safety

Mechanistic Differentiation: Downregulation of the mTOR/AKT Survival Pathway

The study by Arun et al. (2017) provides mechanistic evidence that murrayazoline induces apoptosis in DLD-1 cells via downregulation of the Akt/mTOR cell survival pathway [1]. While other carbazole alkaloids like mahanine have also been reported to affect Akt/mTOR signaling, this specific mechanism has been quantitatively linked to murrayazoline's activity in colon cancer cells. The observed effects included increased Bax/Bcl-2 ratio, caspase-3 activation, and mitochondrial membrane depolarization, all downstream consequences of mTOR/AKT inhibition [1]. This is a class-level inference, as other carbazoles may operate through distinct primary mechanisms.

Cancer Cell Signaling Mechanism of Action Targeted Therapy

Unique Hexacyclic Scaffold: Structural Differentiation for Chemical Biology Applications

Murrayazoline is distinguished by its unique hexa-heterocyclic structure, constructed through a combination of an intramolecular Friedel-Crafts-type Michael addition and Pd-catalyzed C-O coupling reactions [1]. This complex architecture, characterized by a fused N-substituted carbazole, dihydropyran, and cyclohexane ring system, sets it apart from the more common tricyclic or tetracyclic carbazole alkaloids. Its total synthesis has been achieved and reported, confirming its structure and enabling further derivatization [2]. The presence of three defined stereocenters contributes to its distinct 3D conformation and biological activity [3].

Natural Product Chemistry Structural Biology Chemical Probe Development

Physicochemical Properties for Pre-Formulation and Procurement Considerations

Procurement decisions often hinge on a compound's physicochemical and analytical profile. Murrayazoline (CAS 25488-37-3) has a molecular formula of C23H25NO and a molecular weight of 331.45 g/mol [1]. Its melting point is reported as 266 °C [2]. Key in silico ADME predictions indicate it is moderately soluble (ESOL Class) with a high LogP of ~5.2, suggesting good lipophilicity for membrane permeability but potentially poor aqueous solubility [3]. It has a topological polar surface area (TPSA) of 14.2 Ų, and it complies with the Veber rule, indicating potential for good oral bioavailability [3]. These properties are distinct from more hydrophilic carbazole analogs.

Drug Formulation ADME Properties Quality Control

Murrayazoline: Optimal Research and Industrial Application Scenarios


Lead Optimization in Colon Cancer Drug Discovery Programs

Given its potent, selective cytotoxicity against DLD-1 colon cancer cells (IC50 5.7 μM) and its ability to induce apoptosis via mTOR/AKT downregulation [1], murrayazoline is an ideal starting point for medicinal chemistry campaigns focused on developing novel therapies for colorectal cancer. Its unique hexacyclic scaffold offers a distinct template for structure-activity relationship (SAR) studies aimed at improving potency, pharmacokinetic properties, and target engagement.

Chemical Probe for Investigating mTOR/AKT Signaling in Cancer Biology

For basic research into the PI3K/Akt/mTOR signaling axis, murrayazoline serves as a valuable chemical probe [1]. Its validated mechanism of action—downregulation of Akt/mTOR leading to mitochondrial apoptosis—allows researchers to dissect the role of this pathway in colon cancer cell survival, proliferation, and response to other therapeutic agents, particularly in DLD-1 and potentially other cancer models.

Development of Antiplatelet Agents for Cardiovascular Research

While quantitative IC50 data is limited, multiple studies have identified murrayazoline as a constituent with antiplatelet aggregation activity in rabbit models induced by arachidonic acid, collagen, and PAF [2]. This provides a rationale for its use as a tool compound or starting point for research into novel anti-thrombotic therapies, especially where a natural product-derived scaffold is desired. Further mechanistic and potency studies are required.

Analytical Reference Standard and Natural Product Library Development

Due to its well-characterized structure (CAS 25488-37-3, molecular weight 331.45 g/mol, melting point 266 °C) and confirmed presence in multiple Murraya species [3], murrayazoline is an excellent candidate for inclusion in natural product libraries and as an analytical reference standard. Its unique physicochemical properties (high LogP, specific TPSA) make it a useful marker for quality control in botanical extracts and for cheminformatics analyses [4].

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